molecular formula C16H15ClFN3O2S B2968600 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 2034299-76-6

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2968600
CAS No.: 2034299-76-6
M. Wt: 367.82
InChI Key: FUBROEDBOLTDGC-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic small molecule featuring a pyrrolidine core substituted with a 5-chloropyrimidin-2-yloxy group and a thioether-linked 4-fluorophenyl moiety.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O2S/c17-11-7-19-16(20-8-11)23-13-5-6-21(9-13)15(22)10-24-14-3-1-12(18)2-4-14/h1-4,7-8,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBROEDBOLTDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Target Compound

  • Core : Pyrrolidine linked to pyrimidine (5-chloro substitution) via an ether bond.
  • Side Chains: Thioether-connected 4-fluorophenyl group and an ethanone bridge.

Analogous Compounds

5c () :

  • Core : Piperazine linked to pyrimidine (4-methoxybenzylthio substitution).
  • Side Chains : 4-Chloro-2-fluorophenyl group.
  • Key Difference : Piperazine instead of pyrrolidine; methoxybenzylthio vs. fluorophenylthio.

7b (): Core: Thieno[2,3-d]pyrimidine fused ring system. Side Chains: Piperazine and 4-chlorophenoxy groups. Key Difference: Fused thiophene-pyrimidine core vs. monocyclic pyrimidine.

Example 63 (): Core: Pyrazolo[3,4-c]pyrimidine with chromenone. Side Chains: 4-Fluorophenyl and pyrrolo[2,3-b]pyridinyl groups. Key Difference: Chromenone scaffold absent in the target compound.

Physicochemical Properties

Compound Molecular Weight (Da) Melting Point (°C) Synthetic Yield
Target Compound ~407.87 (calculated) Not reported Not reported
5c () ~554.02 142–145 90%
7b () ~483.11 Not reported 57%
Example 63 () ~516.1 223–226 32%
  • The target compound’s molecular weight (~407 Da) is lower than 5c and Example 63, suggesting better bioavailability.
  • Melting points for analogs correlate with crystallinity, influenced by substituents like chloro and fluoro groups .

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